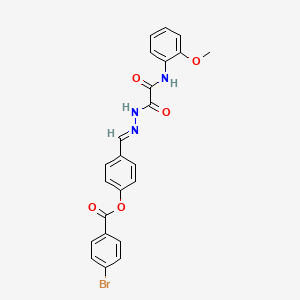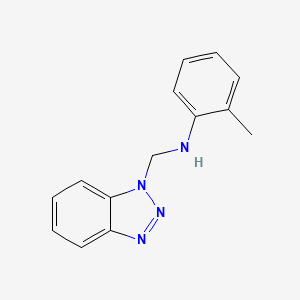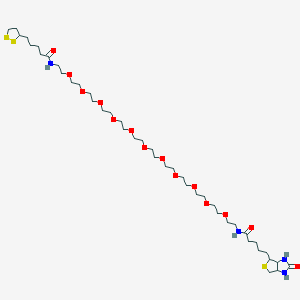
2-(4-Ethylphenyl)imidazole-5-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethylphenyl)imidazole-5-methanol is a heterocyclic compound that features an imidazole ring substituted with a 4-ethylphenyl group and a methanol group at the 5-position. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylphenyl)imidazole-5-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylbenzaldehyde with glyoxal and ammonium acetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Brønsted acids or metal catalysts may be employed to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethylphenyl)imidazole-5-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Ethylphenyl)imidazole-5-carboxylic acid
Reduction: 2-(4-Ethylphenyl)dihydroimidazole-5-methanol
Substitution: 2-(4-Ethylphenyl)-4-bromoimidazole-5-methanol
Applications De Recherche Scientifique
2-(4-Ethylphenyl)imidazole-5-methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-(4-Ethylphenyl)imidazole-5-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, affecting enzyme function or signal transduction pathways. The presence of the 4-ethylphenyl group can enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Phenylimidazole-5-methanol
- 2-(4-Methylphenyl)imidazole-5-methanol
- 2-(4-Chlorophenyl)imidazole-5-methanol
Comparison
2-(4-Ethylphenyl)imidazole-5-methanol is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Phenylimidazole-5-methanol, the ethyl group provides additional hydrophobic interactions, potentially enhancing binding to hydrophobic pockets in biological targets. The compound’s specific substitution pattern can also affect its solubility, stability, and overall pharmacokinetic properties.
Propriétés
Formule moléculaire |
C12H14N2O |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
[2-(4-ethylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O/c1-2-9-3-5-10(6-4-9)12-13-7-11(8-15)14-12/h3-7,15H,2,8H2,1H3,(H,13,14) |
Clé InChI |
CCGVCBNMYAUXBI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=NC=C(N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-fluorophenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12040984.png)


![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)





![4-chloro-N-[2-({(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12041057.png)

